4-(Pyridin-4-yl)pyrrolidin-2-one
Overview
Description
“4-(Pyridin-4-yl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as quinolines and derivatives . These compounds contain a quinoline moiety, which consists of a benzene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of “this compound” involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis process is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Molecular Structure Analysis
The molecular weight of “this compound” is 162.19 . The InChI code for this compound is 1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2, (H,11,12) .Chemical Reactions Analysis
The pyrrolidine ring in “this compound” is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a dipole moment of 1.9039, polarizability of 3.23017E-23 esu, and first-order hyperpolarizability of 1.51981E-30 esu .Scientific Research Applications
Chemical Synthesis and Catalysis
4-(Pyrrolidin-1-yl)pyridine-catalyzed reactions demonstrate the compound's utility in synthesizing diverse chemical structures. For instance, it facilitates the deconjugative esterification of 2-cyclohexylideneacetic acids, producing esters with significant yields by employing specific carbodiimide as a coupling agent. This showcases the compound's role in creating complex esters, a key process in organic synthesis (Sano et al., 2006).
Photophysics and Material Science
Research into pyrrole-substituted tridentate complexes of Ru(II) indicates that compounds like 4-(Pyrrol-2-yl)pyridine play a crucial role in developing materials with specific electronic and photophysical properties. These complexes demonstrate interesting behaviors like electropolymerization and mixed metal-to-ligand charge transfer, contributing to their potential in photosensitization applications (Abboud et al., 2009).
Antimalarial Drug Discovery
In the realm of pharmaceutical research, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been identified as novel scaffolds for antimalarial drugs, targeting the Plasmodium cytoplasmic prolyl-tRNA synthetase. This demonstrates the compound's potential in contributing to the development of new therapeutic agents for malaria, highlighting its versatility in drug discovery (Okaniwa et al., 2021).
Supramolecular Chemistry
Topology analysis of complex ions featuring 4-(pyrrolidin-1-yl)pyridine illustrates its significance in supramolecular chemistry, offering insights into the structural organization of complex ionic assemblies. Such studies underline the compound's role in understanding and designing materials with intricate molecular arrangements (Abu-Youssef et al., 2016).
Antibacterial Agents
The synthesis and evaluation of 4-pyrrolidin-3-cyanopyridine derivatives underscore the compound's application in developing new antibacterial agents. This research indicates its utility in addressing antibiotic resistance, a growing concern in medical science (Bogdanowicz et al., 2013).
Safety and Hazards
Future Directions
The future directions for “4-(Pyridin-4-yl)pyrrolidin-2-one” include its potential use in the treatment of malaria. Preliminary off-target profile and oral efficacy in a humanized murine model of Pf malaria suggest that “this compound” derivatives represent a promising starting point for the identification of novel antimalarial prophylactic agents .
Mechanism of Action
Target of Action
The primary target of the compound 4-(Pyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS), a clinically validated antimalarial target . PRS plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .
Mode of Action
This compound interacts with its target, the Prolyl-tRNA synthetase, by binding to the ATP-site of the enzyme . This interaction inhibits the function of the enzyme, disrupting the protein synthesis process within the cell .
Biochemical Pathways
The inhibition of Prolyl-tRNA synthetase by this compound affects the protein synthesis pathway . This disruption in protein synthesis leads to a decrease in the production of essential proteins, affecting various downstream cellular processes and functions .
Pharmacokinetics
The pyrrolidine ring, a key structural component of the compound, is known to be a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the inhibition of protein synthesis within the cell due to the disruption of Prolyl-tRNA synthetase activity . This leads to a decrease in the production of essential proteins, affecting various cellular processes and functions .
Biochemical Analysis
Biochemical Properties
4-(Pyridin-4-yl)pyrrolidin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of prolyl-tRNA synthetase (PRS). This enzyme is essential for protein synthesis, and inhibition by this compound disrupts this process, leading to antimalarial activity . The compound interacts with the ATP-binding site of PRS, preventing the enzyme from catalyzing the attachment of proline to its corresponding tRNA . This interaction is highly specific and involves hydrogen bonding and hydrophobic interactions within the active site of the enzyme.
Cellular Effects
This compound exhibits significant effects on various cell types, particularly in the context of malaria. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria . The compound affects cellular processes by inhibiting protein synthesis, leading to the accumulation of uncharged tRNAs and subsequent activation of the integrated stress response . This results in altered gene expression and disruption of cellular metabolism, ultimately leading to the death of the parasite.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of prolyl-tRNA synthetase. This binding inhibits the enzyme’s activity, preventing the synthesis of prolyl-tRNA and thereby halting protein synthesis . The compound’s structure allows it to fit precisely within the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This inhibition leads to a cascade of cellular events, including the activation of stress response pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on prolyl-tRNA synthetase for several days, but prolonged exposure can lead to partial degradation and reduced efficacy . Additionally, the compound’s effects on cellular function, such as protein synthesis inhibition and stress response activation, persist for several hours after initial exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits prolyl-tRNA synthetase without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . The threshold for these adverse effects varies among different animal models, but careful dosage optimization is necessary to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell . The primary metabolic pathway involves hydroxylation and subsequent conjugation with glucuronic acid, facilitating the compound’s excretion from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it accumulates in the cytoplasm, where it exerts its inhibitory effects on prolyl-tRNA synthetase . The compound’s distribution is influenced by its lipophilicity and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with prolyl-tRNA synthetase . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is confined to the cytoplasm, where it inhibits protein synthesis and triggers stress response pathways .
Properties
IUPAC Name |
4-pyridin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9-5-8(6-11-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGECHVBQXAJIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268132-89-3 | |
Record name | 4-(pyridin-4-yl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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